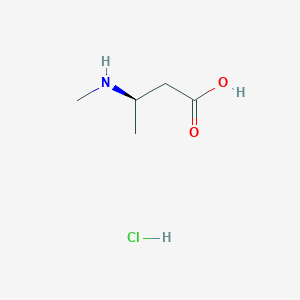
(R)-3-(Methylamino)butanoic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Methylamino)butanoic acid hydrochloride is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is known for its role in the production of drugs that target the central nervous system, among other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methylamino)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-3-hydroxybutanoic acid.
Methylation: The hydroxyl group is converted to a methylamino group through a series of reactions involving methylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Methylamino)butanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
®-3-(Methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-3-(Methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is used in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-3-(Methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It acts as an analog of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Methylamino)butanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Amino)butanoic acid hydrochloride: Lacks the methyl group, resulting in different reactivity and applications.
4-(Methylamino)butanoic acid hydrochloride: The position of the methylamino group is different, leading to variations in chemical behavior.
Uniqueness
®-3-(Methylamino)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral drugs and other specialized applications.
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(3R)-3-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
IDYRLRYWPQNZMO-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)NC.Cl |
Canonical SMILES |
CC(CC(=O)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















